2-(1-Benzyl-1H-indol-5-yl)-2-(1H-indol-5-yl)-N-methylethane-1-sulfonamide
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Overview
Description
2-(1-Benzyl-1H-indol-5-yl)-2-(1H-indol-5-yl)-N-methylethane-1-sulfonamide is a complex organic compound that features indole moieties and a sulfonamide group. Compounds with indole structures are often of interest due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-1H-indol-5-yl)-2-(1H-indol-5-yl)-N-methylethane-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of Indole Derivatives: Starting with the synthesis of the indole rings, which can be achieved through Fischer indole synthesis or other methods.
Benzylation: Introduction of the benzyl group to one of the indole rings.
Sulfonamide Formation: Reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Final Coupling: Coupling of the two indole derivatives through an appropriate linker.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moieties.
Reduction: Reduction reactions could target the sulfonamide group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the indole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acids, while reduction could lead to amine derivatives.
Scientific Research Applications
2-(1-Benzyl-1H-indol-5-yl)-2-(1H-indol-5-yl)-N-methylethane-1-sulfonamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to the biological activity of indole and sulfonamide groups.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for compounds like 2-(1-Benzyl-1H-indol-5-yl)-2-(1H-indol-5-yl)-N-methylethane-1-sulfonamide often involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety can interact with biological macromolecules through π-π stacking, hydrogen bonding, and other non-covalent interactions. The sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide: Lacks the benzyl group.
1-Benzyl-1H-indole-5-sulfonamide: Contains only one indole ring.
N-Methyl-2-(1H-indol-5-yl)ethane-1-sulfonamide: Different substitution pattern.
Uniqueness
2-(1-Benzyl-1H-indol-5-yl)-2-(1H-indol-5-yl)-N-methylethane-1-sulfonamide is unique due to the presence of two indole rings and a benzyl group, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C26H25N3O2S |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
2-(1-benzylindol-5-yl)-2-(1H-indol-5-yl)-N-methylethanesulfonamide |
InChI |
InChI=1S/C26H25N3O2S/c1-27-32(30,31)18-24(20-7-9-25-22(15-20)11-13-28-25)21-8-10-26-23(16-21)12-14-29(26)17-19-5-3-2-4-6-19/h2-16,24,27-28H,17-18H2,1H3 |
InChI Key |
WMDXTMGYCOYFQP-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC(C1=CC2=C(C=C1)NC=C2)C3=CC4=C(C=C3)N(C=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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